molecular formula C8H10N2O B3296547 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL CAS No. 893842-96-1

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL

Cat. No. B3296547
CAS RN: 893842-96-1
M. Wt: 150.18
InChI Key: LHHKETSCNHQSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL, also known as THN, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THN has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : Research has shown an improved synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, offering significant enhancements over previous methods. This advancement is pivotal for the development of pharmacophores with potential applications in medicinal chemistry (Dow & Schneider, 2001).

  • Antioxidant Properties : Tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol have been identified to possess superior antioxidant properties in lipid membranes and low-density lipoproteins, suggesting their utility in combating oxidative stress-related conditions (Nam et al., 2007).

  • Catalytic Cyclizations : The use of microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations has been effective in synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines, facilitating the generation of a diverse collection of these compounds for further study (Zhou, Porco, & Snyder, 2007).

  • Library Synthesis for Antituberculosis Activity : The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been leveraged in library synthesis, with screenings revealing lead compounds with potential antituberculosis activity (Zhou et al., 2008).

Pharmacological Applications

  • Acetylcholinesterase Inhibition : Analogues of huperzine A, synthesized from 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, have shown inhibitory activity against acetylcholinesterase, although less potent than huperzine A itself. This suggests their potential in the treatment of conditions like Alzheimer's disease (Vanlaer et al., 2009).

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKETSCNHQSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CNC(=O)C=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Reactant of Route 2
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Reactant of Route 3
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Reactant of Route 4
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Reactant of Route 5
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Reactant of Route 6
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.